1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-
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Overview
Description
1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique dioxolo ring fused to an isoquinoline structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl derivatives with isoquinoline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, a mixture of berberine chloride and vanillic acid in ethanol can be used to obtain related compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yields.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in critical biological processes. For example, it may act as an inhibitor of DNA gyrases, similar to other quinoline derivatives . This interaction can disrupt DNA replication and transcription, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolo[4,5-g]isoquinoline, 5,6,7,8-tetrahydro-, hydrochloride
- 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-
- Oxolinic acid
Uniqueness
Compared to similar compounds, 1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro- stands out due to its unique benzoyl and carbonitrile functional groups. These groups enhance its chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
39964-98-2 |
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Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
6-benzoyl-5H-[1,3]dioxolo[4,5-g]isoquinoline-5-carbonitrile |
InChI |
InChI=1S/C18H12N2O3/c19-10-15-14-9-17-16(22-11-23-17)8-13(14)6-7-20(15)18(21)12-4-2-1-3-5-12/h1-9,15H,11H2 |
InChI Key |
RMDVYALVOJBOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(N(C=CC3=C2)C(=O)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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